N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
N-[(Adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a nitro group at position 6, a methoxy group at position 8, and an adamantane-substituted carboxamide at position 2. The adamantane moiety, a rigid bicyclic hydrocarbon, enhances lipophilicity and may improve pharmacokinetic properties, such as membrane permeability or metabolic stability . This compound is structurally analogous to bioactive coumarins, which are known for anticoagulant, antimicrobial, and fluorescent properties, though specific biological data for this derivative remain unexplored in the provided evidence.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-29-18-7-16(24(27)28)5-15-6-17(21(26)30-19(15)18)20(25)23-11-22-8-12-2-13(9-22)4-14(3-12)10-22/h5-7,12-14H,2-4,8-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVSWTNTQURHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantanecarboxylic acid and suitable alkylating agents.
Chromene Core Synthesis: The chromene core is synthesized through cyclization reactions involving salicylaldehyde derivatives and active methylene compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has shown potential as an antiviral and anticancer agent due to its structural features. Key findings include:
- Anticancer Efficacy : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines, with some showing IC50 values lower than conventional chemotherapeutic agents .
- Mechanistic Insights : Research has demonstrated that treatment with this compound can activate apoptotic pathways in cancer cells, evidenced by increased levels of active caspases and PARP cleavage .
Antimicrobial Properties
Preliminary studies suggest that derivatives may possess antimicrobial activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus . This highlights its potential for developing new antimicrobial agents.
Materials Science
The rigid structure of this compound makes it a candidate for advanced materials development, including:
- Polymers : Its unique properties may enhance the mechanical strength and thermal stability of polymeric materials.
- Nanomaterials : The compound's characteristics could be leveraged in the synthesis of nanomaterials for various applications, including drug delivery systems.
Biological Studies
Research into the interactions of this compound with biological macromolecules is ongoing. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in viral replication or cancer cell proliferation.
Pathways Involved: It may interfere with signaling pathways critical for cell survival and replication, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2H-chromene-3-carboxamide is compared with structurally related compounds (Table 1). Key comparisons include:
Structural Analogues with Adamantane Substitutions
- N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide (): Structural Difference: The adamantane group is linked via an ethyloxyethyl (-OCH2CH2-) spacer instead of a methyl (-CH2-) group. Impact: The ethyloxyethyl chain introduces rotatable bonds (8 vs. However, this may reduce binding affinity due to conformational flexibility . Physicochemical Data: Molecular weight = 442.47, logP = 3.815, H-bond acceptors = 11.
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ():
- Core Structure: Benzothiazole instead of coumarin.
- Functional Groups: Adamantane is attached via an acetamide linker.
- Crystallography: The adamantane group adopts a gauche conformation relative to the acetamide, influencing molecular packing via H-bonding and S⋯S interactions. This contrasts with coumarin derivatives, where planar π-systems dominate .
Coumarin Derivatives with Varied Substituents
- 6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide (): Substituents: 6-bromo (vs. 6-nitro) and tetrahydrofuranmethyl carboxamide. Electronic Effects: Bromo is less electron-withdrawing than nitro, reducing electrophilicity at the coumarin core. This may alter reactivity in substitution reactions or interactions with biological targets. Synthetic Yield: Not reported, but bromo-substituted coumarins typically exhibit higher stability than nitro analogues during synthesis.
Adamantane-Containing Purine Derivatives ()
- N-(Adamantan-1-yl)-1,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide:
- Core Structure: Purine instead of coumarin.
- Synthetic Approach: Minisci-type C-H amidation under oxidative conditions (yield = 7–31%), contrasting with classical amidation for coumarins .
- Thermal Stability: High melting point (>300°C for 8a), suggesting strong intermolecular interactions due to rigid adamantane and purine stacking.
Research Implications
- Biological Potential: The nitro group may enhance interactions with nitroreductase enzymes or act as a fluorescent probe, though toxicity risks (common with nitroaromatics) require evaluation.
- Physicochemical Trade-offs: Shorter adamantane linkers balance lipophilicity and rigidity, optimizing drug-likeness compared to bulkier derivatives .
Biological Activity
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, research findings, and potential applications in medicinal chemistry.
Structure
The compound features a rigid adamantane structure combined with a chromene moiety, which is known for its diverse biological activities. The IUPAC name is N-(1-adamantylmethyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide, and it has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O6 |
| Molecular Weight | 396.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis involves several steps, including:
- Formation of the Adamantane Derivative : Using adamantanecarboxylic acid and alkylating agents.
- Synthesis of the Chromene Core : Through cyclization reactions involving salicylaldehyde derivatives.
- Coupling Reaction : Final coupling under specific conditions using reagents like EDCI and DMAP.
This compound exhibits biological activity through several mechanisms:
Molecular Targets
The compound interacts with various enzymes and receptors involved in critical biological processes, including:
- Viral Replication : Potential antiviral activity by inhibiting viral enzymes.
- Cancer Cell Proliferation : Inducing apoptosis in cancer cells by activating caspases and PARP cleavage .
Pathways Involved
The compound may disrupt signaling pathways essential for cell survival, leading to:
- Caspase Activation : Induction of apoptosis via caspase pathways, particularly caspase-8 .
- Inhibition of Calcium Mobilization : Affecting cellular responses through receptor antagonism, particularly at P2Y6 receptors .
Anticancer Activity
Research has demonstrated that this compound shows significant anticancer properties. In vitro studies have indicated:
- Cytotoxicity : The compound exhibits potent anti-proliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values indicating strong efficacy .
- Mechanism of Action : Induces apoptosis in HepG2 liver cancer cells through caspase-dependent pathways .
Antiviral Activity
The compound's structural features suggest potential antiviral applications. It may inhibit specific viral enzymes critical for replication, although detailed studies are needed to confirm these effects.
Antimicrobial Properties
Preliminary studies indicate that derivatives of the compound may possess antimicrobial activity against various pathogens, with some demonstrating minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .
Study 1: Anticancer Efficacy
In a study involving various adamantane derivatives, N-[adamantan-1-yl]-8-methoxy compounds were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .
Study 2: Mechanistic Insights
Another study focused on the apoptotic mechanisms induced by N-[adamantan-1-yl] compounds in HepG2 cells, revealing that treatment led to increased levels of active caspases and PARP cleavage, indicating a clear apoptotic pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
